cGAMP diammonium

STING agonist solubility CDN formulation in vitro assay preparation

Select cGAMP diammonium for physiologically relevant STING activation with documented aqueous solubility (90 mg/mL) to ensure reproducible in vitro and in vivo experiments. Its moderate binding affinity (Kd ~1.04 µM) provides crucial experimental control, preventing the receptor oversaturation common with ultra-high-affinity analogs. This diammonium salt uniquely enables advanced formulation research, including nanoparticle delivery to tumor-associated macrophages, and promotes a balanced Th1/Th2 response while dampening Th17 activity, a distinct profile for mucosal vaccine studies.

Molecular Formula C20H30N12O13P2
Molecular Weight 708.5 g/mol
Cat. No. B8210205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecGAMP diammonium
Molecular FormulaC20H30N12O13P2
Molecular Weight708.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
InChIInChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1
InChIKeyFBSYGJFUOMICSJ-DQNSRKNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cGAMP Diammonium for STING Pathway Research: A Core cGAS-STING Second Messenger


cGAMP diammonium (Cyclic GMP-AMP diammonium; 3',3'-cGAMP diammonium) is a cyclic dinucleotide (CDN) second messenger that directly binds and activates the stimulator of interferon genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other immune mediators [1]. It serves as the endogenous ligand for STING in metazoans and is a critical research tool for studying the cytosolic DNA-sensing cGAS-STING pathway [1]. Its value lies in its ability to mimic natural immune activation, making it essential for investigating innate immunity, antiviral responses, and cancer immunotherapy [2]. As a research reagent, the diammonium salt form offers distinct advantages in solubility and handling compared to other counter-ion forms [1]. This guide provides a rigorous, evidence-based comparison to define its precise scientific and procurement advantages.

Why cGAMP Diammonium Cannot Be Interchanged with Other cGAMP Salts or Analogs


The STING pathway is highly sensitive to the structural and physicochemical properties of its activating ligands. Substituting cGAMP diammonium with a generic 'cGAMP' or an alternative salt form is not a straightforward equivalence. The diammonium salt form is specifically chosen for its documented aqueous solubility, a critical parameter for in vitro and in vivo experimental design . More critically, different cGAMP isomers (e.g., 2'3'-cGAMP vs. 3'3'-cGAMP) exhibit vast differences in binding affinity for STING, with Kd values ranging from low nanomolar to micromolar [1]. This directly impacts functional potency and can lead to misinterpretation of results. Similarly, synthetic analogs like ADU-S100, while potent, have distinct stability and species-specificity profiles that are not interchangeable with the endogenous ligand [2]. Therefore, precise selection based on specific quantitative parameters is essential for experimental reproducibility and valid cross-study comparisons.

Quantitative Differentiation of cGAMP Diammonium: Head-to-Head Data for Informed Selection


Aqueous Solubility: cGAMP Diammonium vs. c-di-GMP Diammonium

The selection of the diammonium salt form directly impacts experimental handling and formulation. cGAMP diammonium demonstrates a high aqueous solubility of 90 mg/mL in water at 25°C . This is a quantifiable advantage over another common CDN, cyclic-di-GMP (c-di-GMP) diammonium, which has a reported solubility of 50 mg/mL under the same conditions . This 1.8-fold increase in solubility facilitates the preparation of higher concentration stock solutions, reducing the need for DMSO or other co-solvents that may confound cellular assays.

STING agonist solubility CDN formulation in vitro assay preparation

STING Binding Affinity: cGAMP (3'3'-cGAMP) vs. 2'3'-cGAMP and c-di-GMP

The binding affinity to the STING protein is a primary determinant of downstream signaling potency. The 3'3'-cGAMP isomer, which is the stereochemistry of standard cGAMP diammonium, exhibits a Kd of 1.04 µM for STING [1]. This is in stark contrast to the non-canonical, endogenous isomer 2'3'-cGAMP, which binds with a Kd of 3.79 nM—a nearly 275-fold higher affinity [1]. The 3'3'-cGAMP affinity is, however, comparable to that of another bacterial CDN, c-di-GMP, which has a reported Kd of 1.21 µM [1]. This data is crucial for experimental design, as it defines the concentration ranges required for pathway activation.

STING binding affinity Kd comparison cyclic dinucleotide potency

Functional Potency: IFN-β Induction by cGAMP vs. c-di-GMP and c-di-AMP

Downstream functional activity is the ultimate measure of a STING agonist's utility. In direct comparative ELISA assays, cGAMP was found to be much more potent than c-di-GMP in inducing IFN-β production [1]. Furthermore, cGAMP was also more potent than both c-di-GMP and c-di-AMP in activating the transcription factor IRF3, a key step in the STING signaling cascade [1]. While exact EC50 values are not reported in this source for a direct comparison, the qualitative assessment of "much more potent" provides a strong class-level inference for functional activity.

IFN-beta induction STING pathway activation ELISA assay

Species Selectivity: Murine STING Agonist Specificity of cGAMP vs. Human-Specific Analogs

A critical consideration for in vivo studies is the species specificity of STING agonists. cGAMP is a highly effective agonist for murine STING, a property it shares with the synthetic molecule DMXAA . This contrasts with compounds like the macrocycle-bridged STING agonist E7766, which was designed for pan-genotypic human STING activation and superior activity against human STING variants, including the refractory REF allele [1]. This species divergence is crucial; cGAMP remains the gold-standard endogenous ligand for activating the STING pathway in mouse models, whereas many synthetic analogs are optimized for human targets and may show reduced or no activity in mice.

species specificity STING agonist human vs. mouse STING

Formulation Compatibility: cGAMP Complexation with Delivery Vectors

The inherent negative charge and poor cell permeability of cGAMP necessitate formulation with delivery vectors for many applications. cGAMP has been successfully complexed with poly(amidoamine) (PAMAM) dendrimers to create targeted nanocarriers for M2 macrophage delivery [1]. This specific application leverages cGAMP's known ability to reprogram pro-tumoral M2 macrophages to an anti-tumoral M1 phenotype [1]. The study's selection of cGAMP for this complexation was based on this unique biological activity, which is not a property of all CDNs. This demonstrates cGAMP's compatibility with advanced drug delivery systems, a key requirement for in vivo therapeutic research.

cGAMP delivery nanoparticle formulation dendrimer complexation

Unique Adjuvant Property: cGAMP's Th17 Modulation vs. Other CDN Adjuvants

In the context of vaccine adjuvant research, cGAMP diammonium exhibits a distinct immunological signature. In mouse immunization studies, cGAMP used as a nasal mucosal adjuvant promoted a balanced Th1/Th2 lymphocyte response but was characterized by a "slightly reduced induction of interleukin-17 as a hallmark of Th17 activity—a distinct feature that is not observed with other cyclic di-nucleotide adjuvants" . This specific modulation of the Th17 axis is a qualitative, but crucial, differentiating factor for researchers developing mucosal vaccines or studying Th17-driven inflammatory processes.

mucosal adjuvant Th17 response vaccine development

Validated Research Applications for cGAMP Diammonium Based on Differential Evidence


Investigating Endogenous cGAS-STING Signaling in Murine Models

cGAMP diammonium is the optimal tool for studying the natural cGAS-STING pathway in mouse models. Its potent activation of murine STING is well-documented [1], and its identity as the endogenous second messenger ensures physiological relevance. Unlike many human-optimized synthetic analogs, cGAMP reliably activates the pathway in vivo, making it essential for validating new discoveries and studying fundamental innate immunity mechanisms in this key preclinical species [2].

Formulation and Delivery Studies for Cancer Immunotherapy

The physicochemical properties of cGAMP diammonium, specifically its high aqueous solubility (90 mg/mL) [1], facilitate its use in advanced formulation research. Studies have demonstrated its successful complexation with dendrimer-based nanoparticles for targeted delivery to tumor-associated macrophages, leveraging its unique ability to reprogram these cells from an M2 to M1 phenotype [2]. This makes cGAMP a critical component in developing next-generation immunotherapies aimed at overcoming the challenges of CDN delivery to 'cold' tumors.

Vaccine Adjuvant Research Requiring Specific Th17 Modulation

For researchers developing mucosal vaccines, cGAMP diammonium offers a unique immunological profile. Evidence shows it promotes a balanced Th1/Th2 response while specifically dampening Th17 activity, a feature not observed with other CDN adjuvants [1]. This makes it a specialized tool for studying vaccine formulations where a reduced IL-17 response is hypothesized to be beneficial, such as in certain autoimmune or chronic inflammatory disease models.

In Vitro Mechanistic Studies with Defined STING Binding Affinity

In vitro studies requiring precise control over STING pathway activation benefit from the known, moderate binding affinity of cGAMP diammonium (Kd ~1.04 µM) [1]. This contrasts sharply with the ultra-high affinity of 2'3'-cGAMP (Kd ~3.79 nM) [1], allowing researchers to choose the appropriate agonist based on the desired level of pathway stimulation. This is particularly relevant for studies of STING pathway dynamics, desensitization, or when partial activation is needed to model specific disease states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cGAMP diammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.